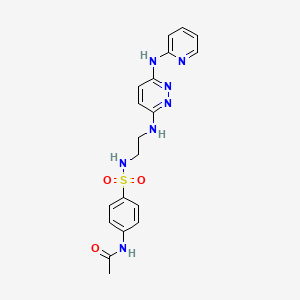

N-(4-(N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O3S/c1-14(27)23-15-5-7-16(8-6-15)30(28,29)22-13-12-21-18-9-10-19(26-25-18)24-17-4-2-3-11-20-17/h2-11,22H,12-13H2,1H3,(H,21,25)(H,23,27)(H,20,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCHHFUKKGSSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula: C18H23N7O3S

- Molecular Weight: 397.49 g/mol

The structure features a pyridazine ring, which is known for its diverse biological activities, and a sulfamoyl group that may contribute to its pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The pyridazine moiety has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of pyridazine can inhibit the growth of leukemia cells by targeting specific tyrosine kinases involved in cell proliferation .

Anticonvulsant Activity

Preliminary studies on related compounds suggest potential anticonvulsant activity. For example, N-phenyl derivatives have been synthesized and evaluated for their efficacy in animal models of epilepsy. The mechanism often involves modulation of neuronal voltage-sensitive sodium channels, which are critical in controlling neuronal excitability . In particular, certain derivatives demonstrated protective effects in maximal electroshock (MES) tests, indicating their promise as therapeutic agents for seizure disorders .

Antimicrobial Properties

The sulfamoyl group present in the compound is characteristic of sulfonamide antibiotics, which are known for their antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains by inhibiting bacterial folate synthesis . This suggests that this compound may also possess similar antimicrobial effects.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of pyridazine derivatives highlighted that certain compounds effectively inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells. The study reported IC50 values indicating potent activity at nanomolar concentrations .

Case Study 2: Anticonvulsant Screening

In a screening program assessing new anticonvulsant agents, several derivatives were tested using the MES model. Compounds with structural similarities to this compound showed significant protection against seizures at doses ranging from 100 to 300 mg/kg, suggesting a promising therapeutic window for further development .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonamide- and acetamide-based derivatives, which are often explored for enzyme inhibition (e.g., urease) or kinase modulation. Below is a detailed comparison with key analogs:

Structural Analogues from Benzamide-Acetamide Pharmacophores ()

Compounds 8, 9, 11, 12 , and 13 in feature benzamide-acetamide backbones with sulfonamide linkages but differ in substituents and biological targets (urease inhibitors). Key distinctions include:

Key Observations :

- The target compound’s pyridazine core and ethylenediamine linker distinguish it from dichlorophenyl- or dimethylphenyl-containing analogs in . These differences likely influence solubility and binding affinity.

- The absence of halogen atoms (e.g., chlorine in Compound 8) may reduce steric hindrance or toxicity but also limit hydrophobic interactions critical for enzyme inhibition .

Patent-Derived Analogues with Pyrimidine-Pyridine Cores ()

Comparisons include:

Key Observations :

Implications of Structural Variations

- Bioactivity : The dichlorophenyl groups in analogs enhance urease inhibition, whereas the target’s pyridazine core may favor alternative targets (e.g., kinases or receptors).

- Solubility : The ethylenediamine linker in the target compound could improve water solubility compared to halogenated analogs, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.